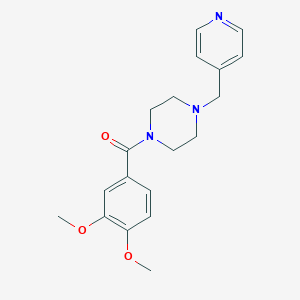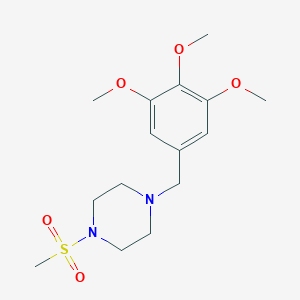![molecular formula C19H21ClN2O2 B249181 (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone involves the inhibition of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ. (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell cycle progression, and gene expression. Inhibition of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ has been found to promote neurogenesis, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone have been extensively studied in vitro and in vivo. It has been found to promote neurogenesis, enhance synaptic plasticity, and improve cognitive function in animal models of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone in lab experiments include its potent and selective inhibition of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ, its ability to promote neurogenesis and synaptic plasticity, and its potential therapeutic applications in neurological and psychiatric disorders. The limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone. These include further studies on its mechanism of action, its potential therapeutic applications in other neurological and psychiatric disorders, its pharmacokinetics and toxicity, and the development of more potent and selective (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ inhibitors. Additionally, the use of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone in combination with other drugs or therapies may enhance its therapeutic potential.
Synthesemethoden
The synthesis of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone involves the reaction of 3-chloroacetophenone with 2-methoxybenzylamine in the presence of sodium hydride followed by the reaction with piperazine in the presence of acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been found to be a potent inhibitor of glycogen synthase kinase-3β ((3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ), an enzyme that plays a crucial role in neuronal signaling, neurogenesis, and synaptic plasticity. Inhibition of (3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanoneβ has been implicated in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia.
Eigenschaften
Produktname |
(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone |
|---|---|
Molekularformel |
C19H21ClN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
(3-chlorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
InChI-Schlüssel |
HBKYXIBSBQUMNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)





![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)



![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)